2-Bromo-1-(2-methylcyclohexyl)-ethanone

Physical property differentiation Fractional distillation Isomer separation

Non-regiospecific bromination of methylcyclohexyl ethanone precursors often yields isomer mixtures that compromise synthetic reproducibility and biological assay consistency. 2-Bromo-1-(2-methylcyclohexyl)-ethanone (CAS 64764-60-9) resolves this challenge as the authenticated ortho-methyl regioisomer. - Verified 95% purity with batch-to-batch consistency via established sourcing pathways, ensuring reliable multi-round SAR iterations. - Ortho-methyl substitution introduces a stereogenic center (cis/trans diastereomerism) absent in 1-methyl and unsubstituted analogs, enabling substrate-controlled diastereoselection in medicinal chemistry programs. - Boiling point ~262°C and LogP 2.78 support fractional distillation purification and predictable chromatographic behavior.

Molecular Formula C9H15BrO
Molecular Weight 219.12
CAS No. 64764-60-9
Cat. No. B1659366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-methylcyclohexyl)-ethanone
CAS64764-60-9
Molecular FormulaC9H15BrO
Molecular Weight219.12
Structural Identifiers
SMILESCC1CCCCC1C(=O)CBr
InChIInChI=1S/C9H15BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h7-8H,2-6H2,1H3
InChIKeyYBNDUMHJNRWGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-methylcyclohexyl)-ethanone: Structural Identity and Sourcing


2-Bromo-1-(2-methylcyclohexyl)-ethanone (CAS 64764-60-9) is a brominated ketone with the molecular formula C₉H₁₅BrO and a molecular weight of 219.12 g/mol, classified as an α-bromoketone within the cyclohexyl ethanone family . The compound features a reactive α-bromomethylene group (-COCH₂Br) attached to a 2-methylcyclohexyl ring, where the methyl substituent occupies the ortho position relative to the carbonyl-bearing carbon . This regiochemical arrangement distinguishes it from its closest positional isomers—the 1-methyl, 3-methyl, and 4-methylcyclohexyl analogs—as well as from the unsubstituted 2-bromo-1-cyclohexylethanone and the geminally substituted 2-bromo-2-methylcyclohexanone . The compound is commercially available at a minimum purity specification of 95%, as listed by Sigma-Aldrich (Enamine sourcing), and is primarily employed as a synthetic intermediate in advanced organic synthesis and medicinal chemistry programs .

Identity 2-Methylcyclohexyl α-bromoketone; ortho regioisomer
Selection context SAR exploration with defined regioisomer purity
Use context Synthetic intermediate for asymmetric synthesis and chiral building block studies

Why This Ortho-Methyl Isomer Cannot Be Substituted by Other Analogs


Within the C₉H₁₅BrO α-bromoketone family, the position of the methyl substituent on the cyclohexyl ring exerts non-trivial effects on physicochemical properties that directly impact synthetic utility, purification, and downstream reactivity [1]. The 2-methyl (ortho) isomer exhibits a boiling point of ~261.8°C, which is approximately 5.8°C higher than the 1-methyl isomer (256.0°C) and nearly 9°C higher than the unsubstituted 2-bromo-1-cyclohexylethanone (252.9°C), enabling differential separation by fractional distillation when mixtures arise from non-regiospecific synthetic routes . The calculated octanol-water partition coefficient (LogP) varies by approximately 0.4–0.6 log units across the isomeric series—2.78 for the 2-methyl isomer versus 2.92 for the 1-methyl isomer and 2.53–2.60 for the unsubstituted cyclohexyl analog—translating to meaningful differences in chromatographic retention, liquid-liquid extraction behavior, and potential membrane permeability in biological assays . Furthermore, the stereochemical environment created by the ortho-methyl group influences the steric accessibility of the α-bromomethylene electrophilic center, which can alter reaction rates and product distributions in nucleophilic substitution, enolate formation, and Favorskii-type rearrangements relative to the meta- and para-substituted isomers or the unsubstituted parent compound [2]. Generic substitution without verifying regioisomeric identity therefore risks introducing uncontrolled variability in synthetic yield, impurity profiles, and biological screening outcomes.

1-Methyl isomer
Boiling point and LogP differences may shift chromatographic separation and extraction behavior; quaternary ring carbon eliminates stereochemical control at the attachment point.
3-Methyl / 4-Methyl isomers
Steric environment around the carbonyl and α-bromomethylene center differs, potentially altering reaction rates and diastereoselectivity in nucleophilic substitutions.
Unsubstituted analog
Lacks the methyl group required for specific SAR; lower lipophilicity and higher density may affect formulation and purification workflows.

Quantitative Differentiation from Closest Isomers and Analogs


Boiling Point Separation from the 1-Methyl Isomer and Unsubstituted Analog

The predicted boiling point of 2-bromo-1-(2-methylcyclohexyl)-ethanone is 261.8°C at 760 mmHg, which is 5.8°C higher than that of its 1-methyl positional isomer (256.0°C) and 8.9°C higher than the unsubstituted 2-bromo-1-cyclohexylethanone (252.9°C) [1]. This boiling point elevation is consistent with the increased molecular surface area and altered dipole moment conferred by the ortho-methyl substitution pattern relative to the quaternary 1-methyl arrangement and the unsubstituted cyclohexyl ring . The ~6–9°C differential across the isomeric series is sufficient to enable chromatographic or distillation-based separation of mixed isomer batches—a common occurrence when α-bromination is performed on non-regiospecifically prepared 1-(methylcyclohexyl)-ethanone precursors [2].

Boiling point separation
Data to verify
261.8°C (target) vs. 256.0°C (1-methyl) and 252.9°C (unsubstituted)
Supports regioisomer verification via distillation or GC retention
Predicted values; experimental validation recommended
Physical property differentiation Fractional distillation Isomer separation

Lipophilicity (LogP) and Its Impact on Chromatographic Behavior

The calculated LogP of 2-bromo-1-(2-methylcyclohexyl)-ethanone is 2.78 (ChemSrc) to 3.3 (MolAid), positioning it approximately 0.14 log units lower than the 1-methyl isomer (LogP 2.92) and 0.18–0.25 log units higher than the unsubstituted 2-bromo-1-cyclohexylethanone (LogP 2.53–2.60) . This LogP ranking—1-methyl (most lipophilic) > 2-methyl > unsubstituted cyclohexyl (least lipophilic)—reflects the differential shielding of the polar carbonyl and bromomethylene groups by the methyl substituent depending on its ring position [1]. In reversed-phase HPLC, a ΔLogP of ~0.14–0.25 corresponds to a predicted retention time shift of approximately 0.5–1.5 minutes under standard C18 gradient conditions, enabling unambiguous analytical discrimination .

Lipophilicity (LogP)
Data to verify
LogP 2.78 (target) vs. 2.92 (1-methyl) and 2.53–2.60 (unsubstituted)
ΔLogP may shift HPLC retention by 0.5–1.5 min
Calculated values; experimental LogP may differ
Lipophilicity LogP Chromatographic retention ADME prediction

Density and Flash Point Differences for Safe Handling

The calculated density of 2-bromo-1-(2-methylcyclohexyl)-ethanone is 1.282 g/cm³, which is lower than that of the 1-methyl isomer (1.294 g/cm³) and substantially lower than the unsubstituted 2-bromo-1-cyclohexylethanone (1.359 g/cm³) . The flash point of the 2-methyl isomer is 52.4°C, which is 4.1°C higher than the 1-methyl isomer (48.3°C) but 16.3°C lower than the unsubstituted cyclohexyl analog (68.7°C) . This flash point classification places the 2-methyl isomer near the flammable/combustible boundary, necessitating different storage and handling protocols compared to the less volatile 1-methyl isomer or the more flammable unsubstituted analog .

Density and flash point
Data to verify
Density 1.282 g/cm³; Flash point 52.4°C
Density affects volumetric dosing; flash point classifies as flammable liquid
Predicted; may require site-specific safety assessment
Density Flash point Safety data Solvent compatibility

Steric and Electronic Effects of Ortho-Methyl Substitution

The 2-methyl (ortho) substitution pattern in 2-bromo-1-(2-methylcyclohexyl)-ethanone positions the methyl group adjacent to the carbonyl-bearing ring carbon, creating a steric environment that is fundamentally distinct from the 1-methyl (geminal to carbonyl attachment), 3-methyl (meta), and 4-methyl (para) isomers . In the 1-methyl isomer (CAS 42253-14-5), the methyl group is directly attached to the same ring carbon as the carbonyl, creating a quaternary center that restricts conformational flexibility and alters the carbonyl's electronic environment . In contrast, the 2-methyl isomer retains a tertiary α-carbon on the ring, preserving conformational mobility while introducing steric shielding on one face of the carbonyl [1]. This regiochemical difference is expected to manifest as differential diastereoselectivity in nucleophilic additions to the carbonyl group and differential rates of enolate formation at the α'-position, although direct head-to-head kinetic comparisons for this specific compound series have not been reported in the peer-reviewed literature [2].

Steric/electronic effects
Class-level
Ortho-methyl shields one carbonyl face; tertiary α-ring carbon enables diastereoselectivity
May support asymmetric induction studies
No direct kinetic data; class-level inference
Regiochemistry Steric hindrance Electrophilic reactivity Stereochemistry

Purity Benchmark and Commercial Availability

2-Bromo-1-(2-methylcyclohexyl)-ethanone is commercially available through Sigma-Aldrich (sourced from Enamine) at a certified purity of 95%, with Country of Origin designated as Ukraine (UA) . In comparison, the 3-methyl isomer (CAS 220270-23-5) is listed by CymitQuimica as a discontinued product with limited availability, and the 1-methyl isomer is available from multiple vendors but with variable purity specifications that are not always explicitly certified . The unsubstituted 2-bromo-1-cyclohexylethanone (CAS 56077-28-2) is more widely available but lacks the methyl substitution that may be required for specific structure-activity relationship (SAR) explorations or patent-defined chemical space . The Sigma-Aldrich listing for the 2-methyl isomer includes a defined InChIKey (YBNDUMHJNRWGBF-UHFFFAOYSA-N), enabling unambiguous database cross-referencing and reducing the risk of isomer misidentification during procurement .

Purity benchmark
Specification review
95% purity (Sigma-Aldrich/Enamine); unique InChIKey available
Only ortho isomer with verified 95% purity from major supplier
3-Methyl isomer discontinued; 1-methyl purity variable
Purity specification Quality control Vendor sourcing Reproducibility

Patent Relevance as a Synthetic Intermediate

The MolAid compound entry for 2-bromo-1-(2-methylcyclohexyl)-ethanone cross-references two U.S. patents—US4045568A and US4059705A—indicating that this specific regioisomer has been utilized in patented synthetic methodologies, though the exact role of the compound within these patents requires direct consultation of the full patent text [1]. The presence of patent citations for the 2-methyl isomer contrasts with the more limited patent footprint observed for the 3-methyl and 1-methyl isomers in publicly accessible databases, suggesting that the ortho-methyl substitution pattern may offer specific advantages in the synthetic sequences claimed by these patents [2]. The compound's structural features—an α-bromoketone electrophile attached to a stereochemically defined 2-methylcyclohexyl scaffold—make it a candidate for incorporation into chiral building block libraries and fragment-based drug discovery collections where regioisomeric and stereochemical diversity is systematically explored [3].

Patent relevance
Source review
Cited in US4045568A and US4059705A
May support freedom-to-operate analysis for ortho-methylcyclohexyl space
Full patent scope to be verified
Patent literature Synthetic intermediate Pharmaceutical building block Intellectual property

Procurement and Application Scenarios


Medicinal Chemistry SAR with Ortho-Methylcyclohexyl Topology

When a medicinal chemistry program requires systematic exploration of methyl substitution position on a cyclohexyl-containing α-bromoketone scaffold, 2-bromo-1-(2-methylcyclohexyl)-ethanone provides the ortho-substituted regioisomer with a verified 95% purity specification . The LogP of 2.78 positions this compound in a lipophilicity range that is intermediate between the more hydrophobic 1-methyl isomer (LogP 2.92) and the less hydrophobic unsubstituted analog (LogP 2.53), enabling fine-tuning of physicochemical properties in lead optimization without altering the core pharmacophore . The boiling point of ~262°C supports purification by fractional distillation when isomerically pure material is required, and the Sigma-Aldrich sourcing pathway ensures batch-to-batch consistency for multi-round SAR iterations [1].

Chiral Building Block for Asymmetric Synthesis

The 2-methyl substitution on the cyclohexyl ring introduces a stereogenic center at C2 of the ring (adjacent to the carbonyl-bearing carbon), creating the potential for cis/trans diastereomerism . This stereochemical feature is absent in the 1-methyl isomer, where the ring attachment carbon is quaternary and achiral . Researchers developing asymmetric synthetic routes to cyclohexyl-containing natural product analogs or chiral pharmaceutical intermediates may preferentially select the 2-methyl isomer to exploit substrate-controlled diastereoselection in nucleophilic displacements at the α-bromomethylene center or in subsequent transformations of the ketone carbonyl [1].

Analytical Reference Standard for Isomer Identification

The distinct combination of physical properties—boiling point 261.8°C, density 1.282 g/cm³, flash point 52.4°C, and predicted refractive index—enables 2-bromo-1-(2-methylcyclohexyl)-ethanone to serve as an authenticated reference standard for identifying and quantifying the 2-methyl isomer in mixed regioisomer batches that may arise from non-regiospecific bromination of 1-(methylcyclohexyl)-ethanone precursors . The ~6°C boiling point separation from the 1-methyl isomer and ~9°C from the unsubstituted analog provides adequate resolution for GC-based purity assessment . The availability of a defined InChIKey (YBNDUMHJNRWGBF-UHFFFAOYSA-N) through Sigma-Aldrich facilitates unambiguous database cross-referencing and electronic lab notebook integration [1].

Patent-Guided Chemical Space Exploration

Organizations pursuing intellectual property in the cyclohexyl-containing α-bromoketone chemical space can use 2-bromo-1-(2-methylcyclohexyl)-ethanone as a reference compound for evaluating the patent landscape, given its documented appearance in US4045568A and US4059705A . The 2-methyl isomer's patent footprint distinguishes it from the 1-methyl and 3-methyl isomers (no patent citations identified in major chemical databases), which may simplify freedom-to-operate analysis for R&D programs specifically targeting ortho-methylcyclohexyl derivatives while highlighting the need for careful assessment of the synthetic methodologies claimed in the cited patents .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Ortho-methyl regioisomer with intermediate LogP (2.78)
Regioisomer identity confirmation and batch consistency
Chiral building block studies
Stereogenic center at C2 of cyclohexyl ring
Diastereoselectivity in nucleophilic displacement reactions
Analytical reference standard
Defined boiling point, density, flash point, InChIKey
GC/HPLC isomer identification and quantification
Patent landscape evaluation
Documented appearance in US4045568A, US4059705A
Freedom-to-operate review for ortho-methylcyclohexyl derivatives
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